

Application Notes and Protocols: Pigment Violet 2 in Textile Printing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Pigment Violet 2** as a colorant in textile printing research. This document details the pigment's properties, offers experimental protocols for its application, and presents its performance characteristics on various textile substrates.

Introduction to Pigment Violet 2

Pigment Violet 2, belonging to the anthraquinone chemical family, is a synthetic organic pigment recognized for its vibrant violet hue and high tinting strength.[1] In textile applications, it is valued for its good fastness properties, including resistance to washing and light, making it a suitable candidate for printing on both cotton and synthetic fabrics.[1] Its insoluble nature necessitates the use of a binder system to adhere it to the textile surface.[2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of **Pigment Violet 2** relevant to textile printing applications.

Table 1: Physical and Chemical Properties of Pigment Violet 2

Property	Value	Source
Chemical Family	Anthraquinone	[1][3]
C.I. Name	Pigment Violet 2	[1]
CAS Number	1326-04-1	[1]
Molecular Formula	C30H36N2O3	[1]
Molecular Weight	472.62 g/mol	[1]
Heat Resistance	140 °C	
Oil Absorption	40-50 g/100g	_
рН	5-8	_

Table 2: Colorfastness Properties of Pigment Violet 2

Fastness Property	Rating (Scale 1-5, unless specified)	Source
Light Fastness (Full Shade)	5 (Scale 1-8)	
Light Fastness (Reduced Tint)	4 (Scale 1-8)	_
Weather Resistance	3	_
Acid Resistance	5	_
Alkali Resistance	4	_
Water Resistance	Good	[1]
Solvent Resistance	Good	[1]
Migration Resistance	4	

Experimental Protocols

The following protocols provide a detailed methodology for the application of **Pigment Violet 2** in textile printing research using a laboratory-scale screen printing method.

Preparation of Pigment Violet 2 Printing Paste

A stable and effective printing paste is crucial for achieving high-quality prints. The following is a standard formulation for a **Pigment Violet 2** printing paste.

Ingredients:

- Pigment Violet 2 Dispersion (30% pigment content)
- Binder (e.g., Acrylic copolymer emulsion)
- Thickener (e.g., Synthetic polyacrylate-based)
- Fixer (e.g., Melamine-formaldehyde resin)
- Deionized Water

Protocol:

- In a clean beaker, weigh the required amount of deionized water.
- While stirring, slowly add the thickener to the water until a smooth, viscous paste is formed.
 Allow it to stand for at least 30 minutes to ensure full hydration and viscosity development.
- In a separate container, weigh the Pigment Violet 2 dispersion.
- Gradually add the binder to the pigment dispersion while stirring continuously to ensure a homogenous mixture.
- Add the pigment-binder mixture to the thickener paste and stir thoroughly.
- Finally, add the fixer to the paste and mix until a uniform consistency is achieved.
- Measure the viscosity of the final printing paste using a viscometer. The ideal viscosity for screen printing is typically in the range of 3000-5000 cP. Adjust with a small amount of water or thickener if necessary.

Table 3: Example Formulation of **Pigment Violet 2** Printing Paste

Component	Percentage by Weight (%)	Role
Pigment Violet 2 Dispersion (30%)	5 - 10	Colorant
Binder	10 - 25	Adhesion to fabric
Thickener	2 - 5	Viscosity control
Fixer	1 - 3	Improves fastness
Deionized Water	Remainder to 100	Vehicle

Textile Substrate Preparation

Proper preparation of the textile substrate is essential for optimal print quality and adhesion.[4]

- Scouring: Wash the fabric (e.g., 100% cotton, 100% polyester, or a cotton/polyester blend) in a solution containing a non-ionic detergent and sodium carbonate at 60-80°C for 30 minutes to remove impurities, oils, and waxes.[5]
- Rinsing: Thoroughly rinse the fabric with tap water followed by deionized water to remove any residual chemicals.
- Drying: Dry the fabric completely at room temperature or in an oven at a low temperature (e.g., 60°C).
- Pre-treatment (Optional for enhanced performance): For certain applications, a pre-treatment with a cationic agent can be applied to the fabric to improve color yield and sharpness.

Screen Printing Procedure

This protocol outlines the manual screen printing process.

 Screen Preparation: Use a screen with a mesh count suitable for the desired print detail (e.g., 120-160 threads/inch). Ensure the screen is clean and the stencil of the desired design is properly prepared and exposed.

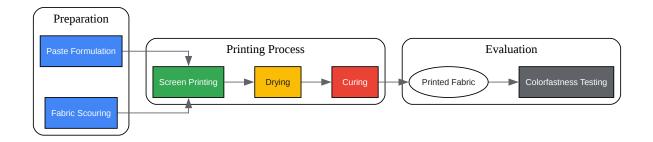
- Fabric Placement: Place the prepared and dried fabric on a flat, padded printing table.
 Secure the fabric to prevent movement during printing.
- Printing: Place the screen firmly on the fabric. Apply a line of the prepared Pigment Violet 2
 printing paste at one end of the screen. Using a squeegee held at a 45-60 degree angle,
 apply even pressure and pull the paste across the screen in a single, smooth motion.[5]
- Screen Removal: Carefully lift the screen to avoid smudging the print.

Drying and Curing

This final step is critical for the polymerization of the binder and fixation of the pigment.[5]

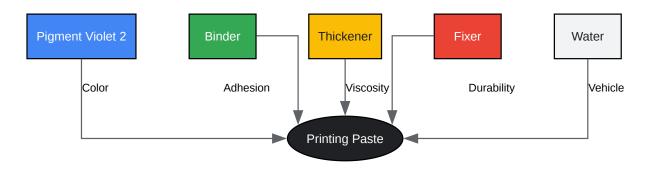
- Drying: Air-dry the printed fabric or use a hot air dryer at 100-120°C for 1-3 minutes to evaporate the water from the printing paste.[5]
- Curing: Cure the dried fabric in a curing oven at 140-160°C for 3-5 minutes.[6] The exact temperature and time will depend on the specific binder used and the fabric type. Insufficient curing can lead to poor wash fastness.[5]

Colorfastness Testing


To evaluate the performance of the printed fabric, standard colorfastness tests should be conducted.

- Colorfastness to Washing: ISO 105-C06[4]
- Colorfastness to Rubbing (Crocking): ISO 105-X12[7][8][9]
- Colorfastness to Light: ISO 105-B02[10]
- Colorfastness to Perspiration: ISO 105-E04[8]

Visualizations


The following diagrams illustrate the key workflows and relationships in the textile printing process with **Pigment Violet 2**.

Click to download full resolution via product page

Experimental Workflow for Textile Printing with Pigment Violet 2

Click to download full resolution via product page

Components and Roles in Pigment Violet 2 Printing Paste

Performance on Different Textile Substrates

Pigment Violet 2 can be successfully applied to a variety of textile substrates. However, the final appearance and fastness properties can vary depending on the fiber type.

- Cotton: Generally exhibits good color yield and fastness properties due to the fibrous and absorbent nature of the cotton surface, which allows for good mechanical adhesion of the binder film.
- Polyester: As a synthetic, non-absorbent fiber, achieving strong adhesion can be more challenging. Proper selection of a binder specifically designed for synthetic fabrics is crucial

for good performance. The color may appear more vibrant on the surface of polyester due to less light scattering within the fiber.

 Cotton/Polyester Blends: The printing performance will be a combination of the characteristics observed on 100% cotton and 100% polyester. The final appearance may show a slight heather effect depending on the blend ratio and how the pigment adheres to each fiber type.

Comparative Overview: Pigment Violet 2 vs. Pigment Violet 23

For applications requiring a violet shade, **Pigment Violet 2**3 is another common choice. The following table provides a general comparison based on available data.

Table 4: Comparative Properties of **Pigment Violet 2** and **Pigment Violet 2**3

Property	Pigment Violet 2	Pigment Violet 23
Chemical Class	Anthraquinone	Dioxazine
Shade	Reddish Violet	Bluish Violet[11]
Lightfastness	Good	Excellent[12]
Heat Stability	Moderate (approx. 140°C)	High (up to 280°C in some applications)[12]
Tinting Strength	High	Very High[12]
Solvent Fastness	Good	Excellent[12]
Primary Applications	Inks, Textile Printing	Coatings, Plastics, Inks, Textiles[12][13]

Note: The performance of both pigments can be highly dependent on the quality of the pigment dispersion, the binder system used, and the specific application conditions. Researchers should conduct their own evaluations to determine the most suitable pigment for their specific requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. handprinted.co.uk [handprinted.co.uk]
- 2. makingchembooks.com [makingchembooks.com]
- 3. m.youtube.com [m.youtube.com]
- 4. vietextile.com [vietextile.com]
- 5. witpax.com [witpax.com]
- 6. Ankita Printers® | Pigment Screen Textile Printing Technique [ankitaprinters.com]
- 7. eurolab.net [eurolab.net]
- 8. blog.qima.com [blog.qima.com]
- 9. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 10. Colour fastness | Centexbel [centexbel.be]
- 11. ccchemical.com [ccchemical.com]
- 12. PIGMENT VIOLET-23 Meghmani Group [meghmanigroup.com]
- 13. dataintelo.com [dataintelo.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Pigment Violet 2 in Textile Printing Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1143388#pigment-violet-2-as-a-colorant-in-textile-printing-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com